molecular formula C25H30O13 B1234067 Fraxamoside

Fraxamoside

Cat. No. B1234067
M. Wt: 538.5 g/mol
InChI Key: QVUZRUJONIJRDT-PPKUYGORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fraxamoside is a natural product found in Fraxinus americana with data available.

Scientific Research Applications

Xanthine Oxidase Inhibition

Fraxamoside has been identified as a potent xanthine oxidase inhibitor (XOI), comparable to allopurinol, a standard antigout drug. Its activity is attributed to its unique structure, particularly the macrocyclic secoiridoid glucoside feature with a hydroxytyrosol group. This makes fraxamoside a lead compound for a new class of XOIs with potential reduced interference with purine metabolism (Vitale et al., 2017).

Structural Studies in Secoiridoid Glucosides

Research involving Fraxinus americana leaves led to the isolation of fraxamoside among other secoiridoid glucosides. These compounds, including fraxamoside, were identified and characterized through spectroscopic studies and chemical analysis, contributing to our understanding of secoiridoid glucosides' structure and potential applications (Takenaka et al., 2000).

properties

Product Name

Fraxamoside

Molecular Formula

C25H30O13

Molecular Weight

538.5 g/mol

IUPAC Name

methyl (1S,3S,7S,12R,15R,16S,17S,18R,20E)-12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate

InChI

InChI=1S/C25H30O13/c1-3-12-13-7-19(28)35-9-17(11-4-5-15(26)16(27)6-11)34-10-18-20(29)21(30)22(31)25(37-18)38-24(12)36-8-14(13)23(32)33-2/h3-6,8,13,17-18,20-22,24-27,29-31H,7,9-10H2,1-2H3/b12-3+/t13-,17-,18+,20+,21-,22+,24-,25-/m0/s1

InChI Key

QVUZRUJONIJRDT-PPKUYGORSA-N

Isomeric SMILES

C/C=C/1\[C@@H]2CC(=O)OC[C@H](OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O[C@@H]1OC=C2C(=O)OC)O)O)O)C4=CC(=C(C=C4)O)O

SMILES

CC=C1C2CC(=O)OCC(OCC3C(C(C(C(O3)OC1OC=C2C(=O)OC)O)O)O)C4=CC(=C(C=C4)O)O

Canonical SMILES

CC=C1C2CC(=O)OCC(OCC3C(C(C(C(O3)OC1OC=C2C(=O)OC)O)O)O)C4=CC(=C(C=C4)O)O

synonyms

fraxamoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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